molecular formula C18H31ClN2O2 B10870105 2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[5.5]undec-3-YL]-1-propanone

2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[5.5]undec-3-YL]-1-propanone

Cat. No.: B10870105
M. Wt: 342.9 g/mol
InChI Key: ZIYMOLSKQDFCIJ-UHFFFAOYSA-N
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Description

2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[55]undec-3-YL]-1-propanone is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[55]undec-3-YL]-1-propanone typically involves multiple stepsCommon reagents used in the synthesis include methanesulfonic acid and phenylhydrazine hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing in methanol and the use of specific catalysts are employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[5.5]undec-3-YL]-1-propanone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[5.5]undec-3-YL]-1-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[5.5]undec-3-YL]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C18H31ClN2O2

Molecular Weight

342.9 g/mol

IUPAC Name

2-chloro-1-[9-hydroxy-9-(pyrrolidin-1-ylmethyl)-3-azaspiro[5.5]undecan-3-yl]propan-1-one

InChI

InChI=1S/C18H31ClN2O2/c1-15(19)16(22)21-12-8-17(9-13-21)4-6-18(23,7-5-17)14-20-10-2-3-11-20/h15,23H,2-14H2,1H3

InChI Key

ZIYMOLSKQDFCIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(CCC(CC2)(CN3CCCC3)O)CC1)Cl

Origin of Product

United States

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